N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-12-17(7-9-24-10-8-17)15-6-3-11-25-15/h1-6,11H,7-10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJXDXBCATJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse research studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a thiophene ring, an oxane moiety, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxane Ring : The oxane structure is formed through cyclization reactions involving thiophene derivatives.
- Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or by using trifluoromethylating agents.
- Amidation : The final step involves the formation of the amide bond with appropriate amines.
Biological Activity
This compound has shown promising biological activities in various studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in breast and lung cancer cell lines at nanomolar concentrations . The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.
Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains. Studies have reported that similar compounds exhibit bactericidal effects, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
Compounds with thiophene and oxane structures are known for their anti-inflammatory properties. They may inhibit inflammatory pathways, contributing to reduced inflammation in various models .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of related compounds on human cancer cell lines, revealing an IC50 value of 0.004 μM for a structurally similar compound against T-cell proliferation .
- Antimicrobial Testing : Another investigation reported that a related compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against several pathogens, indicating strong antimicrobial potential .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Thiophene derivatives, including N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide, have been studied for their antimicrobial efficacy. Research indicates that compounds with thiophene structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating the antimicrobial activity of similar thiophene derivatives, it was found that they inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 1×10−6 M and 3×10−7 M, respectively. This suggests that the compound may also possess potent antimicrobial properties .
Anticancer Activity
The anticancer potential of thiophene derivatives has been widely documented. This compound is hypothesized to interact with various cellular pathways involved in cancer proliferation.
Research Findings:
A study reported that similar compounds exhibited cytotoxic effects against human cancer cell lines, including breast cancer (MCF7). The mechanism appears to involve apoptosis induction in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Anti-inflammatory Effects
Thiophene derivatives have shown potential anti-inflammatory effects in various models. The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways.
Case Study:
Research involving thiophene-based compounds indicated significant inhibition of inflammatory markers in vitro, suggesting that this compound could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Studies have shown that modifications to the thiophene ring or oxane moiety can significantly influence the compound's pharmacological properties.
Data Table: Structure-Activity Relationships
| Compound Variant | Modifications | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | No modifications | Moderate | Low |
| Compound B | Trifluoromethyl group | High | Moderate |
| Compound C | Additional methyl groups | Very High | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide Derivatives
Thiophene-Containing Benzamides
- Compound 4a (): N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride Structural Similarity: Contains a thiophen-2-yl group directly attached to the benzamide. Key Differences: Lacks the oxane ring and trifluoromethyl group. Activity: Anti-LSD1 activity, highlighting the role of thiophene in target engagement .
Compound K400-03825 () : Features a 2-(trifluoromethyl)benzamide core but includes a triazolyl-thiadiazolyl side chain.
Trifluoromethyl-Substituted Benzamides
Heterocyclic Modifications
Oxane and Piperazine Derivatives
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
